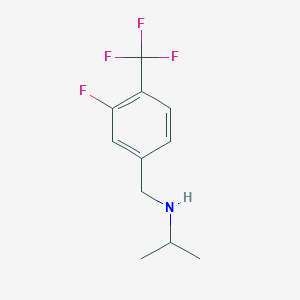
(3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine is a useful research compound. Its molecular formula is C11H13F4N and its molecular weight is 235.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances lipophilicity and biological activity, making this compound a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzyl group with a trifluoromethyl substituent and an isopropyl amine moiety, which contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Studies indicate that modifications in the benzyl position can significantly affect inhibitory activity against MAO-B, with some derivatives achieving IC50 values as low as 4.7 nM .
- Serotonin Transporter Interaction : The compound may also affect serotonin transporters, which are crucial for mood regulation. Trifluoromethyl substitutions have been linked to increased potency in inhibiting serotonin uptake .
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing IC50 values that suggest potent cytotoxic effects compared to standard chemotherapy drugs like Doxorubicin .
Antimicrobial Activity
The incorporation of trifluoromethyl groups has been associated with enhanced antimicrobial properties. Compounds featuring this moiety have shown effective inhibition against bacterial strains such as E. coli and C. albicans, with minimum inhibitory concentrations (MICs) lower than those of their non-fluorinated counterparts .
Case Study 1: MAO-B Inhibition
A study focusing on the structure-activity relationship (SAR) of fluorinated benzyl amines found that this compound exhibited significant MAO-B inhibitory activity, indicating its potential use in treating neurodegenerative diseases like Parkinson's .
Case Study 2: Anticancer Screening
In a screening of various trifluoromethyl-substituted compounds against multiple cancer cell lines, this compound demonstrated superior efficacy with IC50 values indicating strong cytotoxicity across several tested lines, including A549 and HCT116 .
Comparative Analysis
To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key biological activities:
| Compound | MAO-B IC50 (nM) | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| This compound | 4.7 | 22.4 | 4.88 |
| Non-fluorinated analog | 46 | 52.1 | 10 |
| Other trifluoromethyl derivatives | Varies | Varies | Varies |
特性
IUPAC Name |
N-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-4-9(10(12)5-8)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJANBSTPOVVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














